molecular formula C22H19FN2O5S B6065907 methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate

methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate

Cat. No.: B6065907
M. Wt: 442.5 g/mol
InChI Key: DRZWTQLRXAZFHS-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate: is a complex organic compound that features a benzenesulfonyl group, a fluoroaniline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Benzenesulfonyl Derivative: The initial step involves the sulfonylation of aniline with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: The resulting fluoroaniline derivative is then acetylated using acetic anhydride.

    Coupling with Methyl 2-Aminobenzoate: Finally, the acetylated product is coupled with methyl 2-aminobenzoate under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines or thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing unique properties like enhanced adhesion or resistance to degradation.

Mechanism of Action

The mechanism by which methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoroaniline moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The overall effect is modulation of biological pathways, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

  • Methyl 2-[[2-[N-(benzenesulfonyl)-3-methoxyanilino]acetyl]amino]benzoate
  • Methyl 2-[[2-[N-(benzenesulfonyl)-4-chloroanilino]acetyl]amino]benzoate

Uniqueness:

  • Fluorine Substitution: The presence of the fluoro group in methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate enhances its chemical stability and can improve its binding affinity to biological targets compared to its methoxy or chloro analogs.
  • Biological Activity: The specific substitution pattern can lead to differences in biological activity, making this compound potentially more effective in certain applications.

Properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-30-22(27)17-11-5-7-13-19(17)24-21(26)15-25(20-14-8-6-12-18(20)23)31(28,29)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZWTQLRXAZFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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